molecular formula C6H13NOS B13818705 3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine

3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine

Cat. No.: B13818705
M. Wt: 147.24 g/mol
InChI Key: BFWHBIZBWASBLP-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine is a heterocyclic organic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine typically involves the reaction of appropriate thioamides with aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of 2,2,5-trimethylthioamide with formaldehyde in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and nano-catalysis are utilized to achieve efficient production with high selectivity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine is unique due to the presence of the hydroxyl group at the third position, which enhances its reactivity and potential for hydrogen bonding. This structural feature contributes to its diverse biological activities and makes it a valuable compound for various applications .

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

3-hydroxy-2,2,5-trimethyl-1,3-thiazolidine

InChI

InChI=1S/C6H13NOS/c1-5-4-7(8)6(2,3)9-5/h5,8H,4H2,1-3H3

InChI Key

BFWHBIZBWASBLP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(S1)(C)C)O

Origin of Product

United States

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